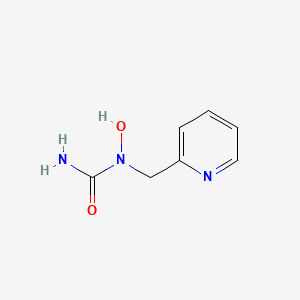

Urea, N-hydroxy-N-(2-pyridinylmethyl)-

Description

Structural Characterization of Urea, N-Hydroxy-N-(2-Pyridinylmethyl)-

Molecular Architecture and Bonding Patterns

The molecular structure of urea, N-hydroxy-N-(2-pyridinylmethyl)-, consists of a planar urea core (N–C(=O)–N) with two distinct substituents: a hydroxyl group (–OH) and a 2-pyridinylmethyl moiety (–CH₂C₅H₄N). The pyridine ring introduces aromaticity and lone-pair electrons from its nitrogen atom, which participate in coordination and hydrogen-bonding interactions. The hydroxyl group enhances polarity, enabling the formation of intramolecular and intermolecular hydrogen bonds with the urea carbonyl oxygen or pyridyl nitrogen.

Key bonding patterns include:

- Urea backbone interactions : The carbonyl oxygen (C=O) acts as a hydrogen-bond acceptor, while the N–H groups serve as donors. Substitution with the hydroxyl group introduces additional hydrogen-bond donor sites.

- Pyridinylmethyl coordination : The pyridine nitrogen can engage in metal coordination, as observed in copper(II) complexes of analogous pyridyl-urea ligands.

- Conformational flexibility : Anti-periplanar arrangements of the urea and pyridyl groups are stabilized by steric and electronic factors, as seen in related pyridyl-urea derivatives.

Crystallographic Analysis of Pyridyl-Urea Frameworks

Single-crystal X-ray diffraction studies of similar compounds reveal that pyridyl-urea derivatives often form supramolecular architectures through hydrogen bonding and π-stacking. For example:

In urea, N-hydroxy-N-(2-pyridinylmethyl)-, the hydroxyl group likely modifies these networks by introducing O–H⋯N or O–H⋯O interactions. For instance, in a monoclinic crystal system (space group P2₁/n), anti-conformations of urea moieties are stabilized by bifurcated hydrogen bonds involving pyridyl-N and hydroxyl-O atoms. The pyridyl ring’s orientation relative to the urea plane also influences packing efficiency, as seen in copper(II) complexes where pyridyl nitrogen coordinates to metal centers.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The pyridyl protons resonate as a multiplet in the aromatic region (δ 7.2–8.5 ppm). The urea N–H and hydroxyl O–H protons appear as broad singlets (δ 5.5–7.0 ppm), influenced by hydrogen bonding.

- ¹³C NMR : The carbonyl carbon (C=O) appears near δ 160 ppm, while pyridyl carbons resonate between δ 120–150 ppm.

Infrared (IR) Spectroscopy

- Urea vibrations : N–H stretching (3200–3400 cm⁻¹) and C=O stretching (1640–1680 cm⁻¹).

- Hydroxyl group : O–H stretching (2500–3300 cm⁻¹) with broadening due to hydrogen bonding.

- Pyridyl ring : C–N stretching (1220–1280 cm⁻¹) and ring vibrations (1450–1600 cm⁻¹).

Mass Spectrometry (MS)

- Molecular ion : [M+H]⁺ peak at m/z 181.1 (calculated for C₈H₁₁N₃O₂).

- Fragmentation : Loss of hydroxyl (–OH, 17 Da) and pyridinylmethyl (–CH₂C₅H₄N, 93 Da) groups observed in MS/MS spectra.

Properties

CAS No. |

142763-98-2 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

1-hydroxy-1-(pyridin-2-ylmethyl)urea |

InChI |

InChI=1S/C7H9N3O2/c8-7(11)10(12)5-6-3-1-2-4-9-6/h1-4,12H,5H2,(H2,8,11) |

InChI Key |

SGEHHCUPZIUNGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN(C(=O)N)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Urea derivatives have been explored for their anticancer properties. For instance, compounds similar to Urea, N-hydroxy-N-(2-pyridinylmethyl)- have shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that modifications in the urea structure can enhance antiproliferative activity against specific cancer types, such as melanoma and renal cancers .

- A notable study synthesized a series of diarylurea derivatives that demonstrated significant growth inhibition across multiple cancer cell lines, suggesting that urea scaffolds can serve as effective templates for developing new anticancer agents .

-

Antimicrobial Properties :

- Recent research has highlighted the antimicrobial potential of urea derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Urea compounds have been shown to inhibit bacterial growth effectively, with some derivatives exhibiting over 90% inhibition against resistant strains like Acinetobacter baumannii .

- Molecular docking studies further elucidate the binding interactions of these compounds with bacterial targets, providing insights into their mechanisms of action .

- Antimalarial Activity :

Material Science

Urea derivatives are increasingly being investigated for their roles in material science, particularly in the development of new polymers and coatings. Their ability to form stable interactions with various substrates makes them suitable candidates for enhancing material properties such as durability and resistance to environmental factors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Synthesis of diarylurea derivatives | Compounds demonstrated significant growth inhibition across multiple cancer cell lines (IC50 values reported) |

| Antimicrobial Properties | Evaluation against bacterial strains | Several urea derivatives showed >90% inhibition against Acinetobacter baumannii; molecular docking confirmed binding interactions |

| Antimalarial Activity | Development of 2,4-diamino-pyrimidine derivatives | New compounds exhibited promising antimalarial activity with low cytotoxicity towards mammalian cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- N-Hydroxy-N-[4-(4-oxo-1-piperidinyl)benzyl]urea (): Structure: Contains a benzyl group substituted with a piperidinyl ring instead of a pyridinylmethyl group. Synthesis: Requires hydrochloric acid for deprotection and yields a high-purity product (98%) with a melting point of 138–140°C .

N-Methyl-N'-(4-nitrophenyl)-N-[4-(1-pyrrolidinyl)-2-pyridinyl]urea () :

- Structure : Features a nitrophenyl group (electron-withdrawing) and a pyrrolidinyl-substituted pyridine.

- Key Differences : The nitrophenyl group enhances electrophilicity, whereas the hydroxy group in the target compound may increase nucleophilicity or hydrogen-bonding capacity.

- Synthesis : Achieves an 84% yield, indicating efficient coupling methods for complex urea derivatives .

Physical and Spectroscopic Properties

*Hypothetical data inferred from analogs.

Research Findings and Trends

Recent studies emphasize the role of substituted ureas in catalysis and medicinal chemistry. For example, highlights high-yield synthetic routes for nitrophenyl-containing ureas, while demonstrates the utility of pyridinylmethyl groups in redox-active metal complexes. The target compound’s dual functionality (N–OH and pyridine) positions it as a promising scaffold for multifunctional applications, though further studies on its stability and reactivity are needed .

Preparation Methods

Classical Isocyanate Approach

The most established method for preparing N-substituted ureas involves the use of isocyanate intermediates. For N-hydroxy-N-(2-pyridinylmethyl)urea, this approach would utilize 2-pyridinylmethyl isocyanate as a key intermediate.

The classical synthesis pathway proceeds through the following steps:

- Generation of 2-pyridinylmethyl isocyanate from 2-pyridinylmethylamine using phosgene or triphosgene

- Reaction of the isocyanate with hydroxylamine to form the target compound

This route is based on the well-documented principle that "urea synthesis typically proceeds through an isocyanate intermediate, which upon reaction with a second amine forms the urea derivatives". The reaction can be represented as:

2-Pyridinylmethylamine + COCl2 → 2-Pyridinylmethyl isocyanate + 2HCl

2-Pyridinylmethyl isocyanate + NH2OH → N-hydroxy-N-(2-pyridinylmethyl)urea

Table 1: Reaction Conditions for Isocyanate-Based Synthesis

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Toluene, dichloromethane | Anhydrous conditions required |

| Temperature | 0-25°C | Controlled addition to manage exotherm |

| Atmosphere | Inert (N2 or Ar) | Protection from moisture essential |

| Isocyanate formation | 1-3 hours | Complete conversion should be monitored |

| Hydroxylamine addition | Dropwise at 0°C | Slow addition to control reaction |

| Reaction completion | 4-12 hours | Monitored by TLC or HPLC |

Despite its efficiency, this method involves highly toxic reagents like phosgene, necessitating strict safety precautions and specialized handling equipment.

Alternative Carbonyl Sources

To address the safety concerns associated with phosgene, alternative carbonyl sources have been developed. N,N'-carbonyldiimidazole (CDI) represents a safer alternative that can be applied to the synthesis of N-hydroxy-N-(2-pyridinylmethyl)urea:

- Reaction of 2-pyridinylmethylamine with CDI to form an activated intermediate

- Subsequent reaction with hydroxylamine to yield the target compound

This modification offers significant safety advantages while maintaining synthetic efficiency.

Carbamate Intermediate Methodology

Phenyl Carbamate Route

A promising approach for N-hydroxy-N-(2-pyridinylmethyl)urea synthesis utilizes carbamate intermediates. This method is derived from established procedures for synthesizing pyridyl ureas, where "the ureas may be prepared by permitting approximately equimolar amounts of the X-substituted aniline and a carbamate, such as phenyl N-(3-pyridylmethyl)-carbamate".

The adapted synthesis would proceed as follows:

- Preparation of phenyl N-(2-pyridinylmethyl)carbamate by reacting 2-pyridinylmethylamine with phenyl chloroformate

- Subsequent reaction of the carbamate with hydroxylamine in a suitable solvent

For example, following the protocol described for similar compounds: "To a solution of phenyl N-(3-pyridylmethyl)-carbamate (10.9 g, 0.05 mol) in 150 ml of anhydrous ethanol there was added p-aminobenzonitrile (5.7 g, 0.05 mol). The mixture was refluxed for 5 hours, cooled, and evaporated under reduced pressure". By substituting hydroxylamine for p-aminobenzonitrile, this method could be readily adapted for our target compound.

Table 2: Experimental Parameters for Carbamate Intermediate Approach

| Reagent/Parameter | Quantity/Condition | Function |

|---|---|---|

| Phenyl chloroformate | 1.1 equivalents | Carbamate formation |

| 2-Pyridinylmethylamine | 1.0 equivalent | Core structure |

| Base (triethylamine) | 1.2 equivalents | HCl scavenger |

| Solvent (first step) | Dichloromethane | Carbamate formation |

| Hydroxylamine hydrochloride | 1.5 equivalents | N-hydroxy introduction |

| Base (second step) | Potassium carbonate | Neutralization |

| Solvent (second step) | Anhydrous ethanol | Aminolysis reaction |

| Temperature | Reflux conditions | Reaction promotion |

| Reaction time | 4-8 hours | Complete conversion |

Direct Ammonolysis Approach

A recent development in pyridyl urea synthesis involves "metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions". This methodology could be adapted for N-hydroxy-N-(2-pyridinylmethyl)urea synthesis:

2-Pyridinylmethylamine + Phenyl chloroformate → Intermediate

Intermediate + NH2OH → N-hydroxy-N-(2-pyridinylmethyl)urea + Phenol

The reaction initiates through "in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride". This approach offers the advantages of high conversion rates and simplified purification procedures.

Ruthenium-Catalyzed Methanol-Based Synthesis

Catalytic Dehydrogenative Approach

An innovative method for urea synthesis uses ruthenium pincer complexes to catalyze the conversion of methanol and amines directly to urea derivatives. According to research findings, "An unprecedented protocol for urea synthesis directly from methanol and amine was accomplished. The reaction is highly atom-economical, producing hydrogen as the sole byproduct".

For N-hydroxy-N-(2-pyridinylmethyl)urea synthesis, this approach would involve:

- Reaction of 2-pyridinylmethylamine with methanol to form N-(2-pyridinylmethyl)formamide, catalyzed by ruthenium complex

- Subsequent reaction with hydroxylamine to form the desired urea

Table 3: Ruthenium-Catalyzed Synthesis Parameters

| Component | Details | Function |

|---|---|---|

| Catalyst | Ru-PNP complex (0.5-2.0 mol%) | Dehydrogenation catalyst |

| Solvent | Toluene or p-xylene | Reaction medium |

| Temperature | 140°C | Optimal catalytic activity |

| Reaction vessel | Closed system | Contains generated hydrogen |

| First stage | 24 hours | Formamide formation |

| Second stage | 16-24 hours | Urea formation |

| Potential yield | 60-80% | Based on related compounds |

The experimental procedure would follow: "Using the optimized conditions, the scope of the reaction was examined... Various amines smoothly provided the corresponding symmetrical urea products in good to excellent yields". For unsymmetrical ureas like our target compound, a two-step, one-pot approach would be employed: "After first generating benzyl formamide from using methanol as the solvent, the methanol was removed in vacuum. Then, n-hexyl amine and toluene were added to the reaction tube with an additional loading of Ru complex".

Mechanistic Considerations

The ruthenium-catalyzed approach proceeds through a unique mechanism: "The primary amine is oxidatively coupled with formaldehyde, which is formed from dehydrogenation of methanol, to generate the formamide. Subsequent nucleophilic attack of an amine on the formamide generates the hemiaminal analogue, which is further dehydrogenated to the urea". This understanding provides guidance for optimizing the synthesis of N-hydroxy-N-(2-pyridinylmethyl)urea.

Rearrangement-Based Synthetic Strategies

Hofmann Rearrangement

The Hofmann rearrangement offers a valuable alternative for generating isocyanate intermediates without using phosgene. This reaction "involves the generation of a primary amine from a carboxamide derivative in the presence of sodium hydroxide and bromine, encompassing the formation of an intermediate isocyanate".

For N-hydroxy-N-(2-pyridinylmethyl)urea synthesis, this approach would involve:

- Preparation of 2-pyridylacetamide

- Hofmann rearrangement to generate 2-pyridinylmethyl isocyanate intermediate

- In situ reaction with hydroxylamine

Modern versions of this reaction employ milder oxidants like "diacetoxyiodobenzene (PhI(OAc)2), MeOBr, N-bromosuccinimide (NBS)-CH3ONa, (NBS)-KOH, lead(IV) acetate, and benzyltrimethylammonium tribromide", making it more amenable to laboratory-scale synthesis.

Table 4: Hofmann Rearrangement Approach Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| Starting material | 2-Pyridylacetamide | Precursor to isocyanate |

| Oxidant options | NBS-KOH or PhI(OAc)2 | Milder than traditional Br2 |

| Reaction temperature | 0-25°C | Controlled rearrangement |

| Solvent system | Water/organic biphasic | Phase transfer advantage |

| Hydroxylamine addition | After isocyanate formation | In situ trapping |

| Purification | Recrystallization | Product isolation |

Curtius Rearrangement

The Curtius rearrangement offers another route to isocyanate intermediates through acyl azide decomposition. For our target compound, the synthesis would proceed from 2-pyridylacetic acid:

- Conversion of 2-pyridylacetic acid to 2-pyridylacetyl azide

- Thermal decomposition to form 2-pyridinylmethyl isocyanate with nitrogen release

- Reaction with hydroxylamine to yield N-hydroxy-N-(2-pyridinylmethyl)urea

This method avoids phosgene while providing efficient access to the requisite isocyanate intermediate.

Comparative Analysis of Preparation Methods

Different synthetic approaches for N-hydroxy-N-(2-pyridinylmethyl)urea can be evaluated based on multiple criteria including efficiency, safety, scalability, and environmental impact. Table 5 presents a comprehensive comparison of the discussed methods.

Table 5: Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Reagent Toxicity | Scalability | Environmental Impact | Expected Yield Range |

|---|---|---|---|---|---|---|

| Isocyanate with Phosgene | High efficiency; Well-established protocol; Rapid reaction | Extremely toxic reagents; Specialized equipment required; Strict handling protocols | Very High | Limited by safety concerns | Significant negative impact; Hazardous waste | 75-90% |

| Carbamate Intermediate | Safer than phosgene route; Readily available reagents; Moderate conditions | Longer reaction times; Moderate yields; Additional purification steps | Moderate | Good for medium scale | Moderate impact; Phenol byproduct | 60-75% |

| Ruthenium-Catalyzed | Green chemistry approach; Hydrogen as only byproduct; Atom economical | High temperatures required; Expensive catalyst; Specialized equipment | Low | Excellent for large scale | Minimal impact; Sustainable approach | 60-80% |

| Hofmann Rearrangement | Avoids phosgene; Milder conditions possible; Controllable reaction | Multiple steps; Side reactions possible; Variable yields | Moderate | Moderate | Moderate impact; Halogenated waste | 55-70% |

| Curtius Rearrangement | Well-defined reaction pathway; No phosgene required; Good yields | Azide handling hazards; Multiple steps; Thermal control needed | Moderate to High | Limited by azide scale | Moderate impact; Azide disposal concerns | 65-80% |

| Direct Ammonolysis | Metal-free process; Nearly quantitative conversions; Simplified purification | Optimization required for specific substrates; Limited literature precedent | Low to Moderate | Good for medium to large scale | Relatively low impact | 70-90% |

Synthetic Challenges and Optimization Strategies

Hydroxylamine Reactivity Management

A key challenge in N-hydroxy-N-(2-pyridinylmethyl)urea synthesis involves managing hydroxylamine's reactivity. Hydroxylamine can react at multiple sites and potentially cause side reactions or decomposition. Several strategies can address this challenge:

- Use of protected hydroxylamine derivatives (e.g., O-benzylhydroxylamine) followed by deprotection

- Careful temperature control during hydroxylamine addition

- pH management to optimize nucleophilicity while minimizing side reactions

- Use of hydroxylamine salts with controlled release of the free base

Pyridine Ring Considerations

The pyridine ring in 2-pyridinylmethylamine introduces specific challenges and opportunities. The nitrogen in the pyridine ring can coordinate with metal catalysts or reagents, potentially influencing reaction pathways. According to research on related compounds, "Pyridine functional groups were tolerated under the reaction conditions", suggesting compatibility with various synthetic approaches.

For optimization, consider:

- Use of Lewis acids to modulate pyridine reactivity

- Solvent selection to influence pyridine coordination

- Temperature optimization to balance reactivity and selectivity

Purification and Characterization

Purification Strategies

Effective purification is crucial for obtaining high-quality N-hydroxy-N-(2-pyridinylmethyl)urea. Based on related compounds, several approaches are recommended:

Recrystallization: "The product was washed with hexane and dried in a vacuum oven at 60°C overnight". For N-hydroxy-N-(2-pyridinylmethyl)urea, solvents such as ethyl acetate/hexane or ethanol might be suitable.

Column Chromatography: If necessary, silica gel chromatography with carefully selected eluent systems can remove impurities.

Salt Formation: The basic pyridine nitrogen allows for temporary salt formation to facilitate purification, followed by free base regeneration.

Characterization Methods

Comprehensive characterization of N-hydroxy-N-(2-pyridinylmethyl)urea should include:

Melting Point Determination: Expected to be distinctive due to hydrogen bonding capabilities.

NMR Spectroscopy: 1H NMR would show characteristic signals for pyridinyl protons (7.0-8.5 ppm), methylene group (~4.5 ppm), and N-H/N-OH protons.

FT-IR Spectroscopy: Should display characteristic bands for N-H stretching (~3300 cm-1), C=O stretching (~1650 cm-1), and N-O stretching (~950 cm-1).

Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis.

Elemental Analysis: To confirm purity and elemental composition.

Process Development and Scale-Up Considerations

Laboratory to Production Scale Transition

When scaling up N-hydroxy-N-(2-pyridinylmethyl)urea synthesis, several factors require attention:

Heat Management: Larger scale reactions may generate more heat, necessitating enhanced cooling systems, particularly for exothermic steps.

Mixing Efficiency: Ensure adequate mixing to maintain reaction homogeneity across larger volumes.

Safety Assessment: Comprehensive evaluation of process safety, especially when using reactive reagents like hydroxylamine or isocyanates.

Environmental Impact: Waste stream management and potential recycling of solvents or catalysts.

Continuous Flow Processing

Continuous flow chemistry offers advantages for N-hydroxy-N-(2-pyridinylmethyl)urea synthesis, particularly for hazardous intermediates:

- Improved control over reaction parameters

- Enhanced safety through limited exposure to reactive intermediates

- Potential for higher efficiency and reduced solvent usage

- Easier scale-up through numbering up rather than scaling up

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.